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A meta-analysis of recent clinical trial outcomes reveals Gadoquatrane, an investigational

macrocyclic gadolinium-based contrast agent (GBCA), demonstrates comparable efficacy to

conventional agents at a significantly lower dose. These findings, from the comprehensive

QUANTI clinical trial program, suggest a potential paradigm shift in contrast-enhanced

magnetic resonance imaging (MRI) with a focus on reducing patient exposure to gadolinium.

Researchers, scientists, and drug development professionals are closely watching the

development of Gadoquatrane, which has consistently met primary and secondary endpoints

in its Phase III trials. The agent has shown non-inferiority in lesion visualization and detection

compared to other macrocyclic GBCAs, and superiority over unenhanced MRI, all while utilizing

a 60% lower dose of gadolinium.[1][2][3][4] The safety profile of Gadoquatrane has been

reported as similar to that of other currently available macrocyclic GBCAs, with no new safety

signals identified.[3]

This comparison guide provides a detailed overview of the available clinical trial data for

Gadoquatrane and its key competitors: Gadobutrol, Gadoterate Meglumine, and Gadoteridol.

While specific quantitative data from the Gadoquatrane QUANTI trials have not yet been fully

published, this guide synthesizes the available qualitative results and presents historical data

for the comparator agents to offer a comprehensive perspective.
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The QUANTI clinical trial program, a series of multinational, randomized, double-blind, cross-

over studies, forms the foundation of Gadoquatrane's clinical data. The program includes the

QUANTI CNS (central nervous system), QUANTI OBR (other body regions), and QUANTI

Pediatric studies. Across these trials, Gadoquatrane was administered at a dose of 0.04 mmol

Gd/kg body weight, a significant reduction from the standard 0.1 mmol Gd/kg dose of its

comparators.

Key Findings from the QUANTI Trials:

Non-Inferiority: Gadoquatrane demonstrated non-inferiority to comparator macrocyclic

GBCAs in key visualization parameters, including lesion enhancement, border delineation,

and internal morphology. It also showed non-inferior diagnostic performance based on

sensitivity and specificity for lesion detection.

Superiority to Unenhanced MRI: Gadoquatrane showed superior visualization of lesions

compared to MRI scans without a contrast agent.

Safety Profile: The safety profile of Gadoquatrane was found to be consistent with that of

other macrocyclic GBCAs, with no new safety concerns emerging from the trials.

While awaiting the publication of detailed numerical data from the QUANTI trials, the following

tables summarize the available efficacy and safety data for the comparator agents from their

respective clinical trials.

Table 1: Efficacy of Comparator Macrocyclic GBCAs in CNS MRI
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Feature
Gadobutrol
(Gadavist)

Gadoterate
Meglumine
(Dotarem)

Gadoteridol
(ProHance)

Indication
CNS lesion

visualization

Detection and

visualization of areas

with disrupted blood-

brain barrier and/or

abnormal vascularity

in the brain, spine,

and associated

tissues

Visualization of

lesions with abnormal

vascularity in the

brain, spine, and

associated tissues

Dose 0.1 mmol/kg 0.1 mmol/kg 0.1 mmol/kg

Key Efficacy

Outcomes

Superior to

unenhanced MRI for

lesion enhancement,

border delineation,

and internal

morphology (p <

0.0001). Improved

sensitivity and

accuracy for

malignant lesion

detection compared to

unenhanced MRI.

Superior to

unenhanced MRI in

terms of lesion

visualization. No

difference in efficacy

compared to

Magnevist

(gadopentetate

dimeglumine).

In a study of 103

children, MRI

enhancement was

noted in

approximately 60% of

scans, with additional

diagnostic information

in 30-95% of scans. In

adults, approximately

75-82% of scans were

enhanced, with 45-

48% providing

additional diagnostic

information.

Table 2: Safety of Comparator Macrocyclic GBCAs
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Feature
Gadobutrol
(Gadavist)

Gadoterate
Meglumine
(Dotarem)

Gadoteridol
(ProHance)

Common Adverse

Events

Headache, nausea,

dizziness.

Nausea, headache,

injection site pain,

dizziness, rash.

Nausea, taste

perversion, headache,

dizziness.

Adverse Event Rate

Drug-related adverse

events reported in

4.1% of patients in a

CNS study. In a larger

analysis, the rate was

similar to other

GBCAs.

In pediatric patients,

3.8% reported at least

one adverse reaction.

In a large study,

adverse events were

recorded in 6.9% of

subjects, with 4.6%

related to the contrast

agent.

Experimental Protocols: A Look at the QUANTI Trial
Design
The QUANTI clinical trial program was designed to rigorously evaluate the efficacy and safety

of Gadoquatrane.

QUANTI CNS and OBR Studies:

Design: These were multinational, randomized, prospective, double-blind, cross-over Phase

III studies.

Population: The studies enrolled adult patients with known or suspected pathologies of the

central nervous system (QUANTI CNS) or other body regions (QUANTI OBR), including

head and neck, thorax, abdomen, pelvis, and extremities.

Intervention: Patients received a single intravenous injection of Gadoquatrane (0.04 mmol

Gd/kg) and a comparator macrocyclic GBCA (0.1 mmol/kg) in a cross-over fashion.

Endpoints: The primary efficacy endpoints focused on visualization parameters such as

lesion enhancement, border delineation, and internal morphology, as assessed by blinded
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independent readers. Secondary endpoints included sensitivity and specificity for lesion

detection.

QUANTI Pediatric Study:

Design: This study focused on the pharmacokinetics and safety of Gadoquatrane in the

pediatric population.

Population: The study enrolled children from birth to less than 18 years of age.

Key Finding: The pharmacokinetic behavior of Gadoquatrane in children was found to be

similar to that in adults.

While detailed MRI acquisition parameters for the QUANTI trials are not yet publicly available,

a standardized protocol was utilized to ensure consistency across study sites.

Visualizing the Future: Workflows and Pathways
To better understand the context of Gadoquatrane's development and the underlying

principles of gadolinium-based contrast agents, the following diagrams illustrate a typical

clinical trial workflow and the potential signaling pathways associated with gadolinium

deposition.
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Gadolinium Deposition Signaling Pathway

The Road Ahead for Gadoquatrane
The positive outcomes from the QUANTI clinical trial program position Gadoquatrane as a

promising new option in the field of MRI contrast agents. The ability to achieve non-inferior

diagnostic efficacy with a substantially lower gadolinium dose addresses a key concern in the

medical community regarding potential long-term effects of gadolinium retention in the body. As

Bayer proceeds with regulatory submissions to health authorities worldwide, the full publication

of the QUANTI trial data will be eagerly anticipated by clinicians and researchers to fully assess

the quantitative benefits of Gadoquatrane in comparison to established macrocyclic GBCAs.

This new agent has the potential to become a valuable tool in providing safer and effective

diagnostic imaging for a wide range of patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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